5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide
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Overview
Description
5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide is an organic compound that features a bromine atom, a hydroxycyclohexyl group, and a pyridinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide typically involves the following steps:
Amidation: The brominated pyridine is then reacted with trans-4-hydroxycyclohexylamine to form the desired carboxamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide in an alcohol solvent.
Major Products
Oxidation: 5-Bromo-N-(trans-4-oxocyclohexyl)-2-pyridinecarboxamide.
Reduction: N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide.
Substitution: 5-Substituted-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide derivatives.
Scientific Research Applications
5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions of brominated pyridine derivatives with biological macromolecules.
Materials Science: It may serve as a precursor for the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets. The bromine atom and the hydroxycyclohexyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which may influence the compound’s binding affinity and specificity. The pyridinecarboxamide moiety can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarboxamide: Lacks the hydroxycyclohexyl group, which may result in different biological activity and physical properties.
N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide: Lacks the bromine atom, which may affect its reactivity and interactions with molecular targets.
Uniqueness
5-Bromo-N-(trans-4-hydroxycyclohexyl)-2-pyridinecarboxamide is unique due to the presence of both the bromine atom and the hydroxycyclohexyl group. This combination of functional groups can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-(4-hydroxycyclohexyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-8-1-6-11(14-7-8)12(17)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,16H,2-5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYLXVMEMBYUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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